Cy5-ProTx-I is a synthetic fluorescent peptide derived from the venom of the spider Phoneutria nigriventer, commonly known as the armed spider. It functions primarily as a blocker of voltage-gated sodium channels, particularly the Nav1.8 subtype. This compound is notable for its application in molecular imaging and neuroscience research due to its ability to selectively bind to specific ion channels, allowing for enhanced visualization of cellular processes.
The peptide is synthesized artificially, ensuring high purity (greater than 95%) and consistency in its chemical properties and performance. The amino acid sequence of Cy5-ProTx-I includes several critical residues that contribute to its biological activity and structural integrity.
Cy5-ProTx-I falls under the category of neurotoxin-derived peptides, specifically classified as a sodium channel blocker. Its structure and function make it a valuable tool in pharmacological research, particularly in studies involving ion channel dynamics and neurological disorders.
The synthesis of Cy5-ProTx-I typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise assembly of amino acids into peptides. This method provides flexibility in modifying the peptide sequence and incorporating various functional groups or labels, such as the Cy5 fluorescent dye.
These covalent bonds stabilize the peptide's conformation, enhancing its binding affinity to target sodium channels.
The molecular structure of Cy5-ProTx-I is characterized by its compact, folded conformation stabilized by disulfide bridges. The presence of aromatic residues such as tryptophan contributes to its fluorescent properties when conjugated with the Cy5 dye.
The molecular formula of Cy5-ProTx-I is , with a molecular weight of approximately 3987.50 Daltons. The Cy5 dye attached to the peptide has an excitation wavelength of 646 nm and an emission wavelength of 662 nm, making it suitable for fluorescence-based imaging techniques.
Cy5-ProTx-I primarily acts through non-covalent interactions with voltage-gated sodium channels, inhibiting their activity and thereby affecting neuronal excitability. The binding process involves specific interactions with channel subunits that alter their conformational states.
The mechanism through which Cy5-ProTx-I inhibits sodium channels involves competitive binding at the channel's pore region, preventing sodium ions from passing through. This action can be quantified using electrophysiological techniques such as patch-clamp recordings to assess ion flow changes upon peptide application.
Cy5-ProTx-I exerts its effects by binding selectively to voltage-gated sodium channels, particularly Nav1.8, which are involved in pain signaling pathways. By blocking these channels, it reduces neuronal excitability and can modulate pain perception.
Research has demonstrated that Cy5-ProTx-I effectively inhibits Nav1.8 currents in vitro, providing a basis for its use in studying pain mechanisms and potential therapeutic applications in pain management.
Cy5-ProTx-I appears as a lyophilized powder that is soluble in aqueous solutions at physiological pH levels. Its stability is influenced by temperature and storage conditions, necessitating careful handling to maintain its biological activity.
Cy5-ProTx-I has several scientific uses:
Voltage-gated sodium channel Nav1.8 (encoded by SCN10A) is a tetrodotoxin-resistant (TTX-R) subtype densely expressed in dorsal root ganglion (DRG) neurons. It drives action potential upstroke in nociceptors and is a validated target for non-addictive analgesics [9]. Cryo-EM studies of human Nav1.8 bound to unlabeled ProTx-I (2.8 Å resolution) reveal that the toxin binds to the voltage-sensing domain II (VSDII), specifically displacing the S3–S4 linker (Figure 1) [1] [2]. This displacement sterically hinders the outward movement of the S4 helix during membrane depolarization, shifting the voltage-dependence of activation to more depolarized potentials (+20–30 mV). Consequently, action potential initiation requires stronger stimuli, reducing neuronal excitability in pain pathways [1] [9].
Cy5-ProTx-I exhibits subtype-preferential rather than subtype-selective inhibition. Its highest affinity is for Nav1.8 (IC₅₀ = 27 nM), followed by Nav1.7 (IC₅₀ = 50–100 nM), Nav1.2 (IC₅₀ = 50–100 nM), and Nav1.5 (IC₅₀ = 60–130 nM) [3] [4] [6]. This hierarchy stems from sequence variations in VSDII. For example, Nav1.8 possesses unique acidic residues (e.g., Glu811) that form salt bridges with cationic residues (Arg3, Arg22, Arg23) in ProTx-I, enhancing binding stability. In contrast, Nav1.4 (skeletal muscle) has lower affinity (IC₅₀ > 500 nM) due to incompatible hydrophobic residues in this region [1] [6].
Table 1: Binding Affinity of Cy5-ProTx-I for Voltage-Gated Sodium Channel Subtypes
Channel Subtype | Tissue Distribution | IC₅₀ (nM) | TTX Sensitivity |
---|---|---|---|
Nav1.8 | DRG neurons, nociceptors | 27 | Resistant |
Nav1.7 | DRG, sympathetic neurons | 50–100 | Sensitive |
Nav1.2 | CNS neurons | 50–100 | Sensitive |
Nav1.5 | Cardiac myocytes | 60–130 | Resistant |
Nav1.4 | Skeletal muscle | >500 | Sensitive |
ProTx-I adopts an inhibitory cystine knot (ICK) fold stabilized by three disulfide bonds (Cys2–Cys16, Cys9–Cys21, Cys15–Cys28) [3] [4]. This scaffold creates a rigid, hydrophobic core flanked by solvent-exposed loops responsible for channel interaction. Mutagenesis studies confirm that disulfide disruption ablates Nav1.8 inhibition by collapsing the bioactive surface. Specifically:
Beyond sodium channels, Cy5-ProTx-I inhibits Cav3.1 (α1G) T-type calcium channels (IC₅₀ = 50 nM) but not Cav3.2 (α1H) or Cav3.3 (α1I) subtypes [1] [3]. This selectivity arises from divergence in extracellular loop sequences between VSDs.
Electrophysiological analyses show Cy5-ProTx-I shifts Cav3.1 activation to more depolarized potentials (+15 mV) without altering inactivation kinetics [1] [9]. This contrasts with classical pore blockers (e.g., mibefradil) that reduce current amplitude indiscriminately. The gating-modifier mechanism involves binding to Cav3.1 VSDs, likely VSDIII or VSDIV, trapping them in a deactivated state. Consequently, channel opening requires stronger depolarization, reducing calcium influx during subthreshold stimuli (e.g., in thalamic neurons) [1].
Sequence alignment implicates two residues in Cav3.1 S3–S4 linkers (Glu1432 and Asp1435 in VSDIII) that form salt bridges with ProTx-I Arg22/Lys24. Cav3.2 harbers neutral residues (Gly/Ser) here, diminishing electrostatic attraction [1]. This discrimination enables pharmacological dissection of T-channel roles: Cav3.1 dominates thalamocortical oscillations, while Cav3.2 mediates nociceptor excitability.
Single-channel recordings reveal Cy5-ProTx-I binds preferentially to closed states of Nav1.8 and Cav3.1. Binding kinetics are slow (τ~seconds), consistent with structural rearrangement of VSDs:
Table 2: Kinetic Parameters of Cy5-ProTx-I Binding to Voltage-Gated Ion Channels
Parameter | Nav1.8 | Cav3.1 | Method |
---|---|---|---|
Association rate (kₒₙ) | 1.2 × 10⁵ M⁻¹s⁻¹ | 0.8 × 10⁵ M⁻¹s⁻¹ | Patch-clamp fluorometry |
Dissociation rate (kₒff) | 3.3 × 10⁻³ s⁻¹ | 4.1 × 10⁻³ s⁻¹ | Fluorescence recovery |
Affinity (KD) | 27 nM | 50 nM | Whole-cell electrophysiology |
The bioactive face of Cy5-ProTx-I integrates cationic (Arg3, Arg22, Arg23, Lys17) and hydrophobic (Tyr4, Trp7, Leu5, Val20) residues. Computational simulations show:
Table 3: Key Bioactive Residues in Cy5-ProTx-I and Their Contributions
Residue | Property | Role in Channel Inhibition | Mutagenesis Effect |
---|---|---|---|
Arg3 | Cationic | Salt bridge with VSDII Glu811 (Nav1.8) | >100-fold ↓ Nav1.8 affinity |
Trp7 | Hydrophobic | Insertion into VSDII cleft | 30-fold ↓ Nav1.8 inhibition |
Arg22/23 | Cationic | Electrostatic steering to VSD | 50-fold ↓ Cav3.1 inhibition |
Trp30 | Hydrophobic | Membrane anchoring | Altered binding kinetics |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9